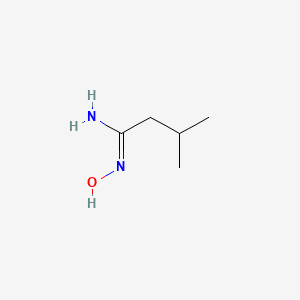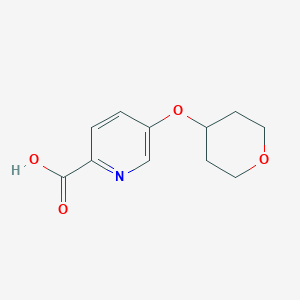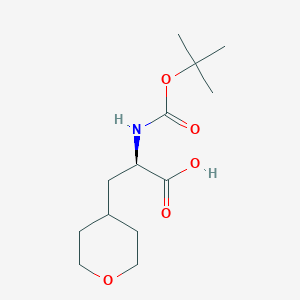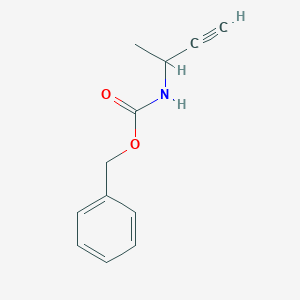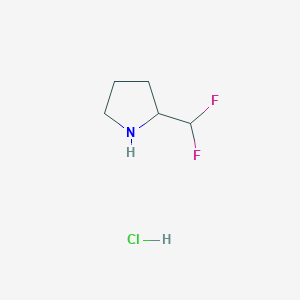
2-(Difluoromethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
2-(Difluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It is a solid substance and has a molecular weight of 157.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 157.59 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Versatility in Drug Discovery
2-(Difluoromethyl)pyrrolidine hydrochloride is a compound that belongs to the pyrrolidine class, which is widely recognized for its significant role in medicinal chemistry. Pyrrolidines are essential scaffolds in drug discovery due to their sp^3-hybridization, which allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. This structural feature, known as "pseudorotation," is critical for designing compounds with target selectivity and varied biological profiles. The versatility of the pyrrolidine ring, including its derivatives like pyrrolizines and pyrrolidine-2,5-diones, is evident in their extensive use in synthesizing bioactive molecules aimed at treating human diseases. The review by Li Petri et al. (2021) highlights the significance of the pyrrolidine scaffold in medicinal chemistry, emphasizing its utility in creating novel compounds with diverse biological activities. This underscores the potential of this compound in contributing to the development of new therapeutic agents due to its pyrrolidine core structure (Li Petri et al., 2021).
Synthetic and Biological Significance
The pyrrolidine framework is also pivotal in the synthesis of complex molecules, including 3-pyrrolin-2-ones, from various precursors. This process is crucial for producing compounds with significant biological activity and as precursors in the synthesis of other materials. The review by Pelkey et al. (2015) provides a comprehensive overview of de novo synthesis techniques for 3-pyrrolin-2-ones, demonstrating the importance of pyrrolidine-based structures in creating biologically active compounds and highlighting their role as versatile building blocks in organic synthesis (Pelkey et al., 2015).
Contribution to Material Science
Beyond pharmaceutical applications, pyrrolidine derivatives, including those related to this compound, find utility in material science. Diketopyrrolopyrroles, for instance, are derivatives that have garnered attention for their use in dyes, organic electronics, and fluorescence imaging due to their outstanding optical properties. The comprehensive review by Grzybowski and Gryko (2015) details the progress in synthesizing diketopyrrolopyrroles and their practical applications, showcasing the broad utility of pyrrolidine-based compounds in various technological fields (Grzybowski & Gryko, 2015).
Environmental and Health Considerations
It is crucial to consider the environmental and health impacts of chemical compounds. Pyrrolizidine alkaloids, for example, which share a structural motif with pyrrolidine, have been studied for their potential toxic effects and environmental presence. Understanding the ecological and health implications of pyrrolidine derivatives, including those related to this compound, is essential for their safe and responsible use in various applications. Research by Edgar et al. (2002) and Langel et al. (2011) provides insight into the environmental distribution and potential health risks associated with pyrrolizidine alkaloids, underscoring the importance of safety assessments in the use of pyrrolidine-based compounds (Edgar et al., 2002); (Langel et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


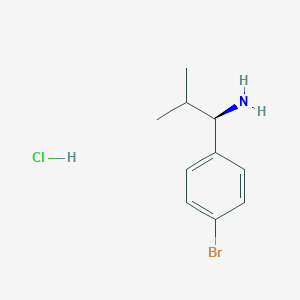
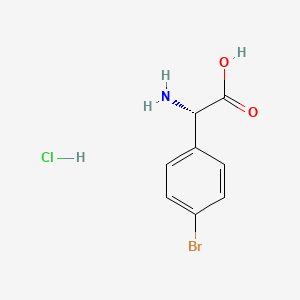
![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)
![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)
![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)
